molecular formula C13H17N3O3S2 B5044783 3-{[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid

3-{[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B5044783
M. Wt: 327.4 g/mol
InChI Key: YDPJWNSDZFEBAB-UHFFFAOYSA-N
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Description

3-{[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The presence of the thiadiazole ring and the bicyclo[2.2.1]heptane framework contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach includes the formation of the thiadiazole ring through cyclization reactions involving sulfur and nitrogen-containing reagents. The bicyclo[2.2.1]heptane framework can be constructed via Diels-Alder reactions or other cycloaddition methods. The final step often involves the coupling of the thiadiazole ring with the bicyclo[2.2.1]heptane moiety under specific reaction conditions, such as the use of coupling agents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often requires the use of continuous flow reactors and advanced purification techniques to meet the demands of various applications. The choice of solvents, temperature control, and reaction time are critical factors in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

3-{[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the thiadiazole ring can lead to the formation of thiols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiadiazole ring or the carboxylic acid group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction can produce thiols or amines

Scientific Research Applications

3-{[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It serves as a probe for studying biological processes, including enzyme interactions and cellular signaling pathways.

    Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific diseases or conditions.

    Industry: It is utilized in the production of specialty chemicals and advanced materials, contributing to innovations in various industrial sectors.

Mechanism of Action

The mechanism of action of 3-{[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The bicyclo[2.2.1]heptane framework provides structural stability and influences the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Norbornane: A simpler bicyclic compound with a similar framework but lacking the thiadiazole ring.

    Norbornene: Another bicyclic compound with a double bond, used in polymer chemistry.

    Norbornadiene: A bicyclic compound with two double bonds, known for its reactivity in Diels-Alder reactions.

Uniqueness

3-{[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid is unique due to the presence of both the thiadiazole ring and the bicyclo[2.2.1]heptane framework. This combination imparts distinctive chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S2/c1-2-20-13-16-15-12(21-13)14-10(17)8-6-3-4-7(5-6)9(8)11(18)19/h6-9H,2-5H2,1H3,(H,18,19)(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDPJWNSDZFEBAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2C3CCC(C3)C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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